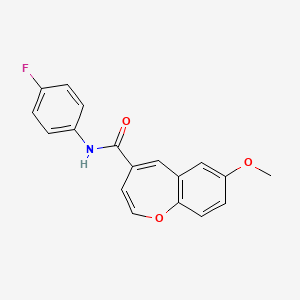
N-(4-fluorophenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H10FN3O . It belongs to the class of organic compounds known as aromatic anilides .
Synthesis Analysis
The synthesis of such compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis . For instance, 4-Pyridinecarboxaldehyde, a heterocyclic building block, can be used to prepare Schiff bases via a Korich-type reaction .Molecular Structure Analysis
The molecular structure of “N-(4-fluorophenyl)pyridine-4-carboxamide” is based on structures generated from information available in ECHA’s databases . The InChI string representation of the molecule is available .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorophenyl)pyridine-4-carboxamide” include a molecular weight of 243.2364032 and a molecular formula of C13H10FN3O .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
N-(4-fluorophenyl)pyridine-4-carboxamide derivatives have been identified as potent and selective inhibitors of specific kinases. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown significant efficacy as Met kinase inhibitors. Such compounds have been studied for their potential in tumor stasis and cancer treatment, exemplified by a derivative that demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Crystal Structure and Molecular Interactions
The crystal structures of para-substituted aryl derivatives of pyridine-2-carboxamide, including N-(4-fluorophenyl)pyridine-2-carboxamide, have been extensively studied. These compounds exhibit unconventional hydrogen bonding and π-stacking interactions. For example, compound N-(4-fluorophenyl)pyridine-2-carboxamide demonstrates aryl-carbonyl C-H...O and pyridine-fluorine C-H...F hydrogen bonding, along with well-defined π-stacking involving pyridine rings (Wilson & Munro, 2010).
Organic Synthesis and Conformational Analysis
N-(4-fluorophenyl)pyridine-4-carboxamide derivatives are key in organic synthesis and conformational studies. For instance, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, an organic intermediate with azabicyclo and amide groups, was synthesized through multiple reactions. The molecular structure was confirmed by various spectroscopic methods, and its conformation was analyzed using density functional theory (DFT), revealing insights into the physicochemical properties of the compound (Qin et al., 2019).
Non-Linear Optical Properties and Computational Studies
Compounds such as 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide have been synthesized and characterized using various techniques, including non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into their potential for applications like inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
PET Imaging Applications
Derivatives of N-(4-fluorophenyl)pyridine-4-carboxamide have been utilized in PET imaging studies, particularly for serotonin 1A receptors in humans. For example, a study compared 18F-Mefway, a derivative, with 18F-FCWAY for quantifying 5-HT1A receptors, highlighting the importance of these compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKQVNKRSGJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

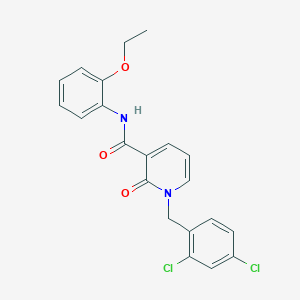
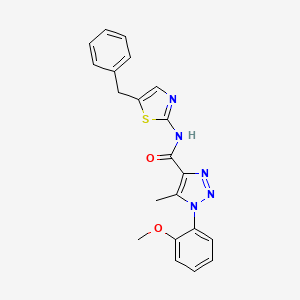

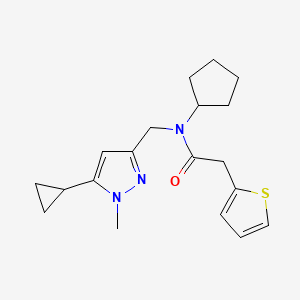
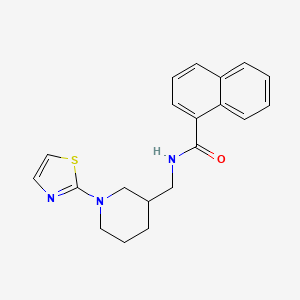
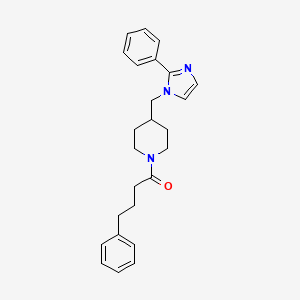

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)
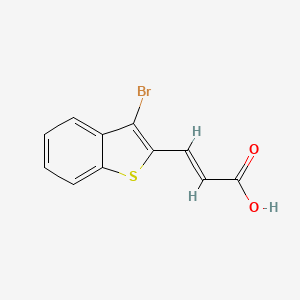
![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)
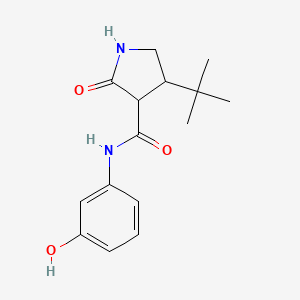
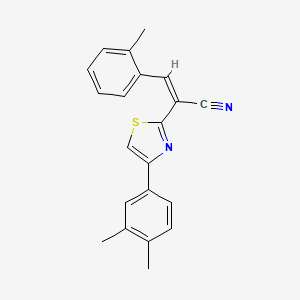
![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)
